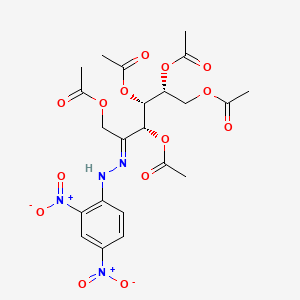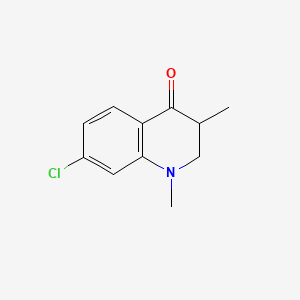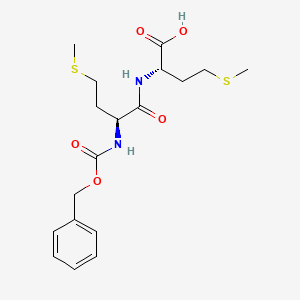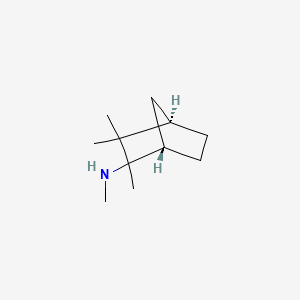
Ferrocenylmethyltrimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethylaminomethylferrocene methiodide is a derivative of ferrocene, a compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings, and it is further quaternized with a methyl iodide group. It is known for its air-stable, dark-orange appearance and solubility in common organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dimethylaminomethylferrocene methiodide is synthesized through a multi-step process. Initially, ferrocene reacts with formaldehyde and dimethylamine to form N,N-dimethylaminomethylferrocene. This intermediate is then quaternized with methyl iodide to yield the final product .
Reaction of Ferrocene with Formaldehyde and Dimethylamine: [ (C_5H_5)_2Fe + CH_2O + HN(CH_3)_2 \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + H_2O ]
Quaternization with Methyl Iodide: [ (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + CH_3I \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2CH_3I) ]
Industrial Production Methods
The industrial production of N,N-dimethylaminomethylferrocene methiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
化学反应分析
Types of Reactions
N,N-Dimethylaminomethylferrocene methiodide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene under appropriate conditions.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl_3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocene derivatives depending on the nucleophile used
科学研究应用
N,N-Dimethylaminomethylferrocene methiodide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of ferrocene-containing redox sensors and ligands.
Biology: Investigated for its potential in enzyme electrode applications for glucose determination.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Utilized in the preparation of iron oxide-based films and as a ligand in various catalytic processes.
作用机制
The mechanism of action of N,N-dimethylaminomethylferrocene methiodide involves its interaction with molecular targets through its ferrocene moiety. The compound can undergo redox reactions, making it useful in redox sensors and catalytic applications. The dimethylaminomethyl group enhances its solubility and stability, facilitating its use in various chemical and biological systems .
相似化合物的比较
Similar Compounds
N,N-Dimethylaminomethylferrocene: The precursor to the methiodide derivative.
Hydroxymethylferrocene: Another derivative of ferrocene with a hydroxymethyl group.
Ferrocenylacetonitrile: A ferrocene derivative with an acetonitrile group
Uniqueness
N,N-Dimethylaminomethylferrocene methiodide is unique due to its quaternized structure, which imparts distinct solubility and stability properties. This makes it particularly useful in applications requiring stable and soluble ferrocene derivatives .
属性
分子式 |
C14H20FeIN |
|---|---|
分子量 |
385.06 g/mol |
InChI |
InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q+1;;;/p-1 |
InChI 键 |
YODDEGRGRRDRCF-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




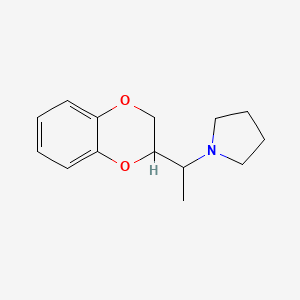
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

